molecular formula C12H23NO3 B2966547 Tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate CAS No. 2374131-18-5

Tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate

Cat. No.: B2966547
CAS No.: 2374131-18-5
M. Wt: 229.32
InChI Key: YDKYMEPQPBFNMD-UHFFFAOYSA-N
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Description

Tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a hydroxymethyl group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate typically involves multiple steps. One common approach is the cyclization of a suitable precursor containing the hydroxymethyl group and the pyrrolidine ring. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable nucleophile.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its hydroxymethyl group can mimic certain biological molecules, making it useful in biochemical assays.

Medicine: The compound has potential applications in drug development. Its ability to interact with biological targets can be exploited to design new therapeutic agents. It may also be used as a precursor in the synthesis of pharmaceuticals.

Industry: In the chemical industry, this compound can be used in the production of polymers, resins, and other materials. Its properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing the compound's activity.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit specific enzymes by binding to their active sites.

  • Receptors: It can interact with receptors to modulate their activity.

  • Pathways: The compound may affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: This compound is structurally similar but contains a piperidine ring instead of a pyrrolidine ring.

  • Tert-butyl 4-(hydroxymethyl)phenylpiperidine-1-carboxylate: This compound has a phenyl group attached to the piperidine ring, making it different in terms of chemical properties and applications.

Uniqueness: Tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and ring structure. This combination provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-9(8-14)6-12(13,4)5/h9,14H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKYMEPQPBFNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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